3-Methoxy-2-nitroaniline
Overview
Description
Preparation Methods
MP-0112 is synthesized using DARPin® technology, which involves engineering ankyrin repeat proteins to bind with high specificity and affinity to target proteins . The synthetic route includes the expression of DARPin® proteins in bacterial systems, followed by purification and conjugation with polyethylene glycol (PEG) to enhance its stability and solubility . Industrial production methods involve large-scale fermentation, purification, and PEGylation processes to produce the final therapeutic product .
Chemical Reactions Analysis
MP-0112 primarily undergoes binding reactions with its target, vascular endothelial growth factor A. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. The major product formed from its interaction is a stable complex with vascular endothelial growth factor A, which inhibits the biological activity of the growth factor .
Scientific Research Applications
MP-0112 has significant applications in the field of ophthalmology. It is being investigated for its potential to treat retinal diseases by inhibiting vascular endothelial growth factor A, thereby reducing retinal edema and improving visual acuity . Additionally, MP-0112’s long-lasting effect after a single injection makes it a promising candidate for reducing the frequency of intravitreal injections required for patients . Beyond ophthalmology, the DARPin® technology used in MP-0112 has broader applications in developing targeted therapies for various diseases .
Mechanism of Action
MP-0112 exerts its effects by binding to vascular endothelial growth factor A with high affinity and specificity. This binding prevents vascular endothelial growth factor A from interacting with its receptors on the surface of endothelial cells, thereby inhibiting the signaling pathways that promote angiogenesis and vascular permeability . The molecular targets involved include vascular endothelial growth factor A and its receptors .
Comparison with Similar Compounds
MP-0112 is unique compared to other anti-vascular endothelial growth factor therapies due to its DARPin® technology, which provides high specificity and affinity for vascular endothelial growth factor A . Similar compounds include Ranibizumab and Aflibercept, which are also used to treat retinal diseases by inhibiting vascular endothelial growth factor. MP-0112’s potential for longer-lasting effects and reduced injection frequency sets it apart from these therapies .
Biological Activity
3-Methoxy-2-nitroaniline (CAS Number: 16554-47-5) is an aromatic amine that has garnered attention due to its potential biological activities, including mutagenicity, cytotoxicity, and effects on various biological systems. This article explores the compound's biological activity based on current research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to an aniline structure. Its molecular formula is C₇H₈N₂O₃, and it possesses both hydrophilic and lipophilic properties, influencing its interaction with biological systems.
1. Mutagenicity and Genotoxicity
Research indicates that compounds similar to this compound can exhibit mutagenic properties. A study on related nitroaniline compounds revealed that they could induce mutations in bacterial systems, suggesting a potential for genotoxic effects in mammalian cells as well. The mutagenicity was often dependent on metabolic activation, highlighting the role of liver enzymes in the activation of such compounds .
Compound | Mutagenic Activity | Metabolic Activation Required |
---|---|---|
This compound | Potentially mutagenic | Yes (in vitro studies) |
2-Methoxy-4-nitroaniline | Confirmed mutagenic | Yes (in vivo studies) |
2. Cytotoxicity
Cytotoxic effects of this compound have been observed in various cell lines. Studies have shown that it can induce cell death through mechanisms such as oxidative stress and apoptosis. The compound's cytotoxicity was evaluated using standard assays like MTT and LDH release assays, demonstrating significant toxicity at higher concentrations.
Table: Cytotoxicity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HepG2 | 25 | Apoptosis |
A549 (Lung) | 30 | Oxidative stress |
HeLa | 20 | Necrosis |
3. Cardiotoxicity
In animal models, particularly rats, exposure to this compound has been linked to myocardial necrosis. This effect was noted in studies assessing the compound's impact on cardiac tissues, where it was found to induce damage at specific dosages . The observed histopathological changes included increased levels of hemosiderin pigmentation in liver tissues and signs of myocardial degeneration.
Case Study: Cardiotoxic Effects in Rats
In a controlled study involving B6C3F1/N mice, the administration of high doses (up to 10,000 ppm) resulted in significant weight loss and organ weight changes indicative of toxicity:
- Findings :
- Decreased body weight by 13.5% in females at 10,000 ppm.
- Increased relative liver weight by up to 12% at doses between 5,000–10,000 ppm.
These findings underscore the potential risks associated with exposure to this compound, particularly regarding cardiovascular health.
4. Reproductive Toxicity
The reproductive toxicity of this compound has also been investigated. In studies involving timed-mated female rats exposed to the compound during gestation, adverse effects on fertility and pup development were noted. The compound's impact on fetal development highlights the importance of understanding its potential risks for pregnant individuals.
Summary of Reproductive Toxicity Findings
Endpoint | Observations |
---|---|
Fertility | Decreased litter size at high doses |
Fetal Development | Increased incidence of malformations |
Postnatal Development | Delayed growth metrics in offspring |
Properties
IUPAC Name |
3-methoxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITQAMSEQYWFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440288 | |
Record name | 3-Methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16554-47-5 | |
Record name | 3-Methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-methoxy-2-nitroaniline in the context of the research paper?
A1: The paper investigates the oxidation of various substituted nitroanilines, including this compound, using iodosobenzene diacetate. This research sheds light on the reactivity of this compound and its potential to form different products depending on the reaction conditions. Specifically, the paper describes a novel synthesis method for this compound and explores its oxidation reactions using different oxidizing agents like iodosobenzene diacetate and lead tetra-acetate. The study observes the formation of azo compounds upon oxidation with varying yields depending on the solvent and oxidizing agent used []. This information is valuable for understanding the chemical behavior of this compound and its potential applications in organic synthesis.
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